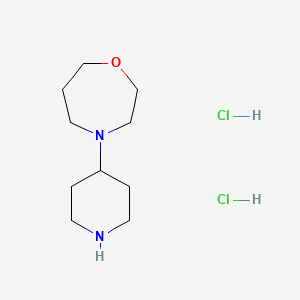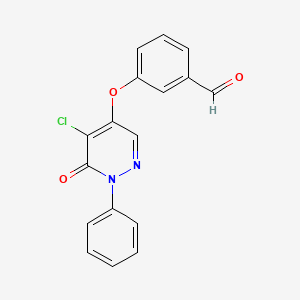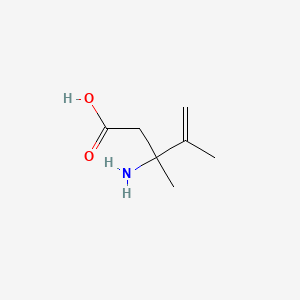
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride, also known as P4C, is a heterocyclic compound that has been studied for its potential therapeutic applications. P4C is a cyclic compound that contains a piperidine ring and an oxazepane ring, which are connected by a four-carbon chain. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride, serve as essential building blocks in drug design. Their unique structural features make them valuable for constructing biologically active compounds. Researchers explore various synthetic routes to access substituted piperidines, which are then evaluated for their pharmacological properties .
Spiropiperidines and Condensed Piperidines
The compound can participate in intramolecular reactions leading to the formation of spiropiperidines and condensed piperidines. These heterocyclic structures find applications in drug discovery due to their diverse chemical reactivity and potential biological activity .
Biological Evaluation of Piperidine-Containing Drugs
Scientists investigate the biological effects of synthetic and natural piperidines. In particular, they explore the pharmacological activity of compounds containing the piperidine moiety. This evaluation includes assessing their interactions with biological targets, such as receptors or enzymes, and their potential therapeutic applications .
Multicomponent Reactions and Synthesis of Biologically Active Piperidines
Efficient methods for synthesizing substituted piperidines are crucial. Researchers focus on multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination to access diverse piperidine derivatives. These compounds are then tested for biological activity, aiming to identify novel drug candidates .
Anticancer and Antiviral Applications
Piperidine derivatives exhibit promising anticancer and antiviral properties. Researchers explore their potential as therapeutic agents against cancer cells and viral infections. The compound’s structural features may allow for targeted interactions with specific cellular components .
Analgesic and Anti-Inflammatory Effects
Certain piperidine-containing compounds demonstrate analgesic and anti-inflammatory activities. By modulating pain pathways or inhibiting inflammatory mediators, these molecules hold promise for managing pain and inflammation-related conditions .
Propriétés
IUPAC Name |
4-piperidin-4-yl-1,4-oxazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-6-12(7-9-13-8-1)10-2-4-11-5-3-10;;/h10-11H,1-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFQUVYLCLKLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride | |
CAS RN |
1909306-29-1 |
Source


|
| Record name | 4-(piperidin-4-yl)-1,4-oxazepane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2725065.png)
![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)
![3-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2725067.png)

![4,7-Dimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725072.png)
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)



![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)